molecular formula C17H20N2O4S B2454032 2-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide CAS No. 2034423-49-7

2-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide

Cat. No. B2454032
CAS RN: 2034423-49-7
M. Wt: 348.42
InChI Key: WGLPPFGJVLSDJK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a combination of single and double bonds, with the azetidine ring and the aromatic rings providing significant structural features .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The azetidine ring, the sulfonamide group, and the methoxy groups could all potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and reactivity, would be determined by its molecular structure .

Scientific Research Applications

Inhibitors of Enzymatic Activities

Several studies have focused on the use of benzenesulfonamide derivatives as inhibitors of various enzymes. For instance, N-substituted benzenesulfonamides have been shown to be effective inhibitors of human mitochondrial carbonic anhydrase isozymes VA and VB, which are potential targets for anti-obesity therapies (Poulsen et al., 2008). Similarly, compounds like 4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide have demonstrated potent antiproliferative activities toward L1210 murine leukemia cells, suggesting their potential as cell cycle inhibitors (Bouissane et al., 2006).

Photodynamic Therapy and Cancer Treatment

Benzenesulfonamide derivatives have also been explored for their applications in photodynamic therapy and cancer treatment. For instance, the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups have shown potential for photodynamic therapy applications, especially in cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin et al., 2020).

Antiproliferative and Anticancer Activities

Several benzenesulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For example, N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have shown potential as antiproliferative agents, particularly against breast cancer cell lines and neuroblastoma cell lines (Motavallizadeh et al., 2014). Additionally, substituted N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neuronal injury and diseases (Röver et al., 1997).

Synthesis and Structural Studies

Several studies have been conducted on the synthesis and structural characterization of benzenesulfonamide derivatives. For example, crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide have provided insights into their molecular interactions and potential applications (Rodrigues et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many sulfonamide compounds are used as antibiotics, where they inhibit the growth of bacteria by interfering with the synthesis of folic acid .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and potential for causing allergic reactions. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science, and investigating its properties and behavior under different conditions .

properties

IUPAC Name

2-methoxy-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-22-15-11-19(12-15)14-9-7-13(8-10-14)18-24(20,21)17-6-4-3-5-16(17)23-2/h3-10,15,18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLPPFGJVLSDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide

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